4,4-Dimethylhex-5-ene-3-thiol
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Overview
Description
4,4-Dimethylhex-5-ene-3-thiol is an organic compound characterized by the presence of a thiol group (-SH) and an alkene group (C=C) within its molecular structure. This compound is notable for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylhex-5-ene-3-thiol typically involves the thiol-ene reaction, a well-known method in organic chemistry. This reaction involves the addition of a thiol group to an alkene, resulting in the formation of a thioether. The reaction can be initiated by light, heat, or radical initiators, which form a thiyl radical species that propagates with the alkene functional group .
Industrial Production Methods: Industrial production of this compound may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of radical initiators and specific reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylhex-5-ene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkanes.
Substitution: Thioethers.
Scientific Research Applications
4,4-Dimethylhex-5-ene-3-thiol has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in thiol-ene click chemistry.
Biology: Investigated for its potential role in biological systems due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 4,4-Dimethylhex-5-ene-3-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in thiol-ene reactions, where the thiol group adds to an alkene to form a thioether. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .
Comparison with Similar Compounds
4,4-Dimethylhex-5-ene-3-one: Similar structure but contains a ketone group instead of a thiol group.
3-Hexene, 3,4-dimethyl-: An alkene with a similar carbon backbone but lacks the thiol group.
Uniqueness: 4,4-Dimethylhex-5-ene-3-thiol is unique due to its combination of a thiol and an alkene group, which imparts distinct reactivity and potential applications in various fields. The presence of the thiol group allows for specific interactions and reactions that are not possible with similar compounds lacking this functional group.
Properties
CAS No. |
62594-10-9 |
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Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
4,4-dimethylhex-5-ene-3-thiol |
InChI |
InChI=1S/C8H16S/c1-5-7(9)8(3,4)6-2/h6-7,9H,2,5H2,1,3-4H3 |
InChI Key |
HVRHJCRWELHOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)C=C)S |
Origin of Product |
United States |
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